N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide
CAS No.:
Cat. No.: VC18120294
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4O |
|---|---|
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C10H12N4O/c1-7(11-8(2)15)10-13-12-9-5-3-4-6-14(9)10/h3-7H,1-2H3,(H,11,15) |
| Standard InChI Key | VMFJFKMORNSDKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NN=C2N1C=CC=C2)NC(=O)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure comprises a triazolo[4,3-a]pyridine core, where a triazole ring (positions 1, 2, and 4) is fused to a pyridine ring at positions 4 and 3-a. The triazole moiety introduces nitrogen-rich electronegativity, while the pyridine ring provides aromatic stability. Attached to the triazole’s 3-position is an ethyl group bearing an acetamide functional group (-NHCOCH₃), which enhances solubility and hydrogen-bonding capacity.
Key Structural Features:
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Triazole-Pyridine Fusion: The planar fused system enables π-π stacking interactions with biological targets, a trait exploited in kinase inhibitors .
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Ethyl-Acetamide Side Chain: The flexible ethyl linker and polar acetamide group facilitate membrane permeability and target binding.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited, analogs like S551-0248 (a triazolopyridine-oxadiazole hybrid) demonstrate characteristic peaks:
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¹H NMR: Aromatic protons at δ 7.2–8.5 ppm; acetamide -NH at δ 6.8–7.1 ppm .
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Mass Spectrometry: Molecular ion peak at m/z 204.23 ([M+H]⁺), consistent with its molecular weight.
Computational studies predict a logP value of 1.8, indicating moderate lipophilicity, and a polar surface area of 78 Ų, suitable for blood-brain barrier penetration.
Synthetic Methodologies and Optimization
Multi-Step Synthesis Routes
The synthesis of N-(1-{ triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide typically involves three stages:
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Formation of the Triazolo-Pyridine Core:
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Ethylation and Acetamide Functionalization:
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Ethylation: Alkylation of the triazole’s 3-position using ethyl bromide in THF.
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Acetamide Coupling: Reaction with acetyl chloride in the presence of Et₃N.
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Comparative Analysis of Synthetic Strategies
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 5-exo-dig Cyclization | Chloroethynylphosphonates | 52 | 96 | |
| Nucleophilic Alkylation | Ethyl bromide, THF | 48 | 95 |
The phosphonylation route offers superior regioselectivity compared to traditional Huisgen cycloadditions, minimizing byproducts like formazans .
Pharmacological Activities and Mechanism of Action
Enzymatic Inhibition and Receptor Modulation
Triazolopyridines are recognized for their affinity to adenosine receptors and kinase domains. While direct data on N-(1-{ triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide is sparse, structurally related compounds exhibit:
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Kinase Inhibition: IC₅₀ values of 10–50 nM against CDK2 and EGFR .
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Antimicrobial Activity: MIC of 2 µg/mL against Staphylococcus aureus.
Proposed Mechanism:
The acetamide group hydrogen-bonds to catalytic lysine residues in kinases, while the triazole-pyridine core occupies hydrophobic pockets .
In Vivo Efficacy and Toxicity
Preliminary rodent studies on analogs show:
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Anticancer Activity: 60% tumor reduction in xenograft models at 10 mg/kg .
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Neurotoxicity: LD₅₀ > 500 mg/kg, suggesting a wide therapeutic window.
Applications in Drug Discovery and Beyond
Medicinal Chemistry
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Oncology: As a kinase inhibitor scaffold, e.g., in combination with oxadiazoles (see S551-0248 ).
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Neuropharmacology: Potential anxiolytic activity via GABA-A receptor modulation.
Agricultural Chemistry
Derivatives act as fungicides against Botrytis cinerea (EC₅₀ = 5 µM).
Comparative Analysis with Structural Analogs
The ethyl-acetamide variant shows enhanced solubility over methyl-phosphonate analogs , critical for oral bioavailability.
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